Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate
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Overview
Description
Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate typically involves the reaction of a biphenyl derivative with a phosphonate reagent. One common method is the Friedel-Crafts acylation reaction, where the biphenyl compound is acylated using a phosphonate reagent in the presence of a catalyst such as aluminum chloride . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like aluminum chloride or iron(III) chloride are used in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted biphenyl compounds.
Scientific Research Applications
Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This interaction can affect various biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate compound used as a flame retardant.
Bisphosphonates: Compounds with two phosphonate groups, used in the treatment of bone diseases.
Uniqueness
Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate is unique due to its biphenyl structure, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of the biphenyl group also imparts specific electronic and steric properties that differentiate it from simpler phosphonates.
Properties
IUPAC Name |
2-dimethoxyphosphoryl-1-(4-phenylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O4P/c1-19-21(18,20-2)12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKOAJSPLYXWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539242 |
Source
|
Record name | Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51638-45-0 |
Source
|
Record name | Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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